molecular formula C14H13FN2O2 B1304860 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide CAS No. 886361-23-5

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide

Cat. No. B1304860
M. Wt: 260.26 g/mol
InChI Key: JBMGTWZQHYDEAX-UHFFFAOYSA-N
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Description

The compound 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide is a chemical entity that can be inferred to possess a benzyl ether moiety and a carbohydrazide functional group. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied. For instance, a benzyl ether-type protecting group for alcohols with a fluorine substituent has been introduced, which suggests potential stability to oxidizing conditions and compatibility with certain deprotection strategies .

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves various strategies. For example, a benzyl bromide derivative is used to introduce a protecting group, which is then cleaved using tetrabutylammonium fluoride under specific conditions . Another synthesis approach involves palladium-catalyzed oxidative cyclization-methoxycarbonylation to yield a heterocyclic fluorophenyl derivative . These methods indicate that the synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide could potentially employ similar techniques, utilizing fluorobenzyl bromides or palladium-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These studies have confirmed the configurations and geometries of the molecules, which often include intramolecular hydrogen bonding and specific crystal packing governed by intermolecular interactions . Such analyses are crucial for understanding the three-dimensional conformation and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of fluorobenzyl derivatives can be diverse. For instance, the presence of a fluorine atom can influence the stability of protecting groups against oxidizing agents . Additionally, the reactivity of carbohydrazide groups in related compounds has been exploited in the synthesis of complex structures, such as benzothiophene derivatives . These insights suggest that 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide may also participate in various chemical reactions, potentially leading to the formation of novel structures or exhibiting biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl compounds are often characterized by their stability, solubility, and potential for forming specific intermolecular interactions. The introduction of a fluorine atom can enhance the stability of certain groups to chemical conditions . The crystal structure elucidation provides information on the solid-state properties, such as hydrogen bonding patterns and molecular packing . These properties are essential for predicting the behavior of the compound in different environments and can influence its application in chemical synthesis or as a potential pharmaceutical agent.

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Cardiology .

Summary of the Application

The compound is used as a potent and selective reverse NCX inhibitor . The sodium–calcium exchanger (NCX) can lead to calcium overload, which is responsible for contractile dysfunction and arrhythmia . NCX is an attractive target for treatment in heart failure and myocardial ischemia-reperfusion .

Methods of Application or Experimental Procedures

A series of benzyloxyphenyl derivatives based on compound 3 were designed and synthesized . These derivatives were evaluated for their inhibitory activity against both the reverse and forward modes of NCX .

Results or Outcomes

A novel potent and selective reverse NCX inhibitor was discovered with an IC 50 value of 0.085 μ M against reverse NCX .

Application in Neurology

Specific Scientific Field

This compound is used in the field of Neurology .

Summary of the Application

The compound is used in the synthesis of new benztriazoles with a mercapto-triazole and other heterocycle substituents . These compounds were evaluated for their anticonvulsant activity and neurotoxicity .

Methods of Application or Experimental Procedures

The maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and rotarod neurotoxicity (TOX) tests were used to evaluate the anticonvulsant activity and neurotoxicity of the synthesized compounds .

Results or Outcomes

Among the compounds studied, compound 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetmide (5j) were the most potent . They showed lower neurotoxicity and, therefore a higher protective index .

Future Directions

The future directions of “4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide” are not specified in the available literature. Given its use in proteomics research, it may have potential applications in the study of protein function and structure .

properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGTWZQHYDEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382434
Record name 4-(3-Fluorobenzyloxy)benzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide

CAS RN

886361-23-5
Record name 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorobenzyloxy)benzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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